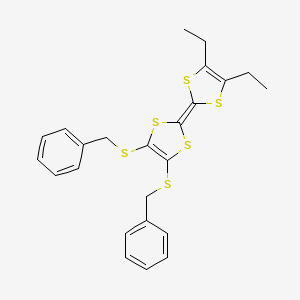

Diethyl-bis-(benzylthio)tetrathiafulvalen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrathiafulvalenes (TTFs) are a class of organic compounds known for their electron-donating properties and their role in the formation of charge-transfer salts, which are of interest for their electrical conductivity and potential applications in organic electronics. Among the derivatives of TTF, diethyl bis-(benzylthio)tetrathiafulvalene is a molecule that has been synthesized and studied for its solubility, molecular structure, and electron-donating abilities .

Synthesis Analysis

The synthesis of TTF derivatives often involves the introduction of functional groups that can improve solubility and tailor the electronic properties of the molecule. For instance, the introduction of alkyl chains has been shown to enhance solubility in organic solvents, which is beneficial for the formation of thin films by solution casting methods . A novel synthesis route for bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) has been developed, which includes an intramolecular rearrangement of a tetralithiated intermediate, leading to high yields of the desired product . Additionally, the synthesis of tetrakis(benzoylthio)tetrathiafulvalene, a precursor to functionalized BEDT-TTF derivatives, has been improved through a one-step procedure using octacarbonyldicobalt .

Molecular Structure Analysis

The molecular structure of TTF derivatives is crucial for their electronic properties. For example, the molecule bis(thioxo-diethylthiotetrathiafulvalenyl)ylidene exhibits a nearly planar skeleton, except for the ethyl groups, and significant intramolecular S-S contact . This planarity and intramolecular interaction are important for the molecule's ability to donate electrons and form charge-transfer complexes.

Chemical Reactions Analysis

The redox behavior of TTF derivatives is a key aspect of their chemical reactivity. The redox process can involve multiple electron-transfer steps, as seen in the molecule bis(thioxo-diethylthiotetrathiafulvalenyl)ylidene, which undergoes four electron-transfer steps with the first step having a redox potential comparable to that of TET-TTF . The ability to undergo reversible oxidation is essential for the formation of charge-transfer salts and the conductive properties of these materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of TTF derivatives, such as solubility, oxidation potential, and electrical conductivity, are influenced by their molecular structure and substituents. Alkyl chains improve solubility without compromising electron-donating ability . The oxidation potentials of annelated TTF derivatives can be very close to that of TTF itself, indicating excellent electron donor properties . The electrical conductivity of charge-transfer salts formed from TTF derivatives can be significant, suggesting their potential as organic metal building blocks .

Wissenschaftliche Forschungsanwendungen

Proteomics-Forschung

Schließlich wird Diethyl-bis-(benzylthio)tetrathiafulvalen im Kontext der Proteomics-Forschung erwähnt . Obwohl spezifische Anwendungen in diesem Bereich in den verfügbaren Ressourcen nicht detailliert beschrieben werden, deutet seine potenzielle Beteiligung an der Untersuchung von Proteinen und ihren Wechselwirkungen auf eine Rolle in der biomedizinischen Forschung und der Medikamentenentwicklung hin.

Eigenschaften

IUPAC Name |

4,5-bis(benzylsulfanyl)-2-(4,5-diethyl-1,3-dithiol-2-ylidene)-1,3-dithiole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24S6/c1-3-19-20(4-2)28-23(27-19)24-29-21(25-15-17-11-7-5-8-12-17)22(30-24)26-16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKHAPYKCWDVSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C2SC(=C(S2)SCC3=CC=CC=C3)SCC4=CC=CC=C4)S1)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649838 |

Source

|

| Record name | 2-[4,5-Bis(benzylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-diethyl-2H-1,3-dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

698359-01-2 |

Source

|

| Record name | 2-[4,5-Bis(benzylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-diethyl-2H-1,3-dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.